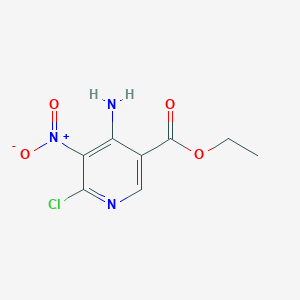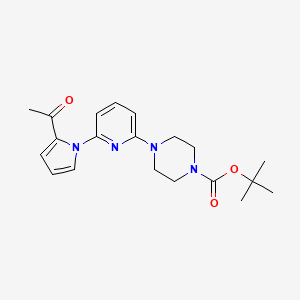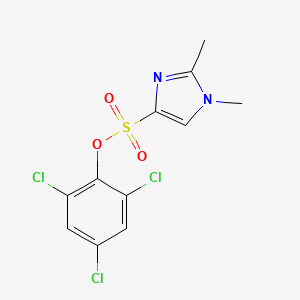![molecular formula C16H17BrN2O3S B1389710 2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide CAS No. 1138445-64-3](/img/structure/B1389710.png)
2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide
Overview
Description
2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide is a versatile chemical compound with the molecular formula C16H17BrN2O3S and a molecular weight of 397.3 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide typically involves a multi-step process. One common method includes the bromination of aniline derivatives followed by sulfonylation and acetamide formation . The reaction conditions often require the use of bromine or bromine-containing reagents, sulfonyl chlorides, and acetic anhydride under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency . The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom and the sulfonyl group.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl and amide groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted phenylacetamides .
Scientific Research Applications
2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide is widely used in scientific research for:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Proteomics Research: The compound is used in the study of protein interactions and functions.
Organic Reactions: It is employed to understand complex organic reactions and mechanisms.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide involves its interaction with molecular targets through electrophilic and nucleophilic pathways . The bromine atom and the sulfonyl group play crucial roles in these interactions, facilitating various chemical transformations . The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-{4-[(methylamino)sulfonyl]-phenyl}acetamide
- 2-Bromo-N-{4-[(propylanilino)sulfonyl]-phenyl}acetamide
- 2-Bromo-N-{4-[(butylanilino)sulfonyl]-phenyl}acetamide
Uniqueness
2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide is unique due to its specific ethylanilino group, which imparts distinct reactivity and properties compared to its analogs . This uniqueness makes it particularly valuable in certain synthetic and research applications .
Properties
IUPAC Name |
2-bromo-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-2-19(14-6-4-3-5-7-14)23(21,22)15-10-8-13(9-11-15)18-16(20)12-17/h3-11H,2,12H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHJSICESQBFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-1-[6-(ethylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]-1-ethanone](/img/structure/B1389633.png)





![Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389643.png)

![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/structure/B1389647.png)


